molecular formula C17H13Cl2N7 B567663 N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine CAS No. 1334409-80-1

N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine

Cat. No. B567663
CAS RN: 1334409-80-1
M. Wt: 386.24
InChI Key: GZZUNAQJDDFJJM-UHFFFAOYSA-N
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Description

N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine, also known as N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine, is a useful research compound. Its molecular formula is C17H13Cl2N7 and its molecular weight is 386.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Properties

Research has focused on the synthesis and structural properties of compounds related to N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine. Various synthesis methods have been explored to create derivatives with specific structural attributes. For instance, compounds were prepared using multi-step reactions involving different aryl ketones, urea, and thiourea to yield pyrimidin-2(1H)-ones and pyrimidin-2(1H)-thiones with antimicrobial properties (Ladani et al., 2009). Similarly, innovative synthesis techniques have been employed to create 1-and 3-substituted imidazo[4,5-b]pyridin-2-ones, expanding the chemical variety and potential applications of these compounds (Yutilov et al., 2006).

Crystallographic Analysis and Inhibitory Potential

Detailed crystallographic studies have been conducted to understand the structural intricacies of these compounds. For instance, the crystal correlation of heterocyclic imidazo[1,2-a]pyridine analogues has been analyzed to assess their potential as inhibitors for specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications (Kwong et al., 2019).

Chemical and Electrochemical Analysis

Chemical and Electrochemical Properties

Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against corrosion in metals, demonstrating significant chemical and electrochemical properties useful in industrial applications. The studied derivatives showed high inhibition performance and were analyzed through various techniques, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), underlining the compound's utility in corrosion science (Saady et al., 2021).

Emission and Spectral Characteristics

The spectral characteristics of related compounds have been studied to understand the dual fluorescence mechanism, which is significant for applications in photophysics and material science. These studies provide insights into the molecular behavior of these compounds in various solvents and under different conditions, expanding the understanding of their photophysical properties (Mishra et al., 2013).

properties

IUPAC Name

4-N-[2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl]-6-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N7/c1-20-12-7-13(23-8-22-12)25-17-15-11(5-6-21-17)24-16(26-15)14-9(18)3-2-4-10(14)19/h2-8H,1H3,(H,24,26)(H2,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUNAQJDDFJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)NC2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine

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